4-Nitro-2-propyl-1H-benzimidazol-1-ol
Description
4-Nitro-2-propyl-1H-benzimidazol-1-ol is a nitro-substituted benzimidazole derivative characterized by a benzimidazole core modified with a nitro group at the 4-position and a propyl chain at the 2-position. The compound exhibits planar aromaticity due to the fused benzene and imidazole rings, while the nitro and hydroxyl groups introduce polar and hydrogen-bonding capabilities. Its molecular formula is C₁₀H₁₁N₃O₃, with a molar mass of 221.21 g/mol. Structural studies of such compounds often employ X-ray crystallography, where software like SHELX is widely used for refinement and analysis .
Properties
CAS No. |
175024-99-4 |
|---|---|
Molecular Formula |
C10H11N3O3 |
Molecular Weight |
221.21 g/mol |
IUPAC Name |
1-hydroxy-4-nitro-2-propylbenzimidazole |
InChI |
InChI=1S/C10H11N3O3/c1-2-4-9-11-10-7(12(9)14)5-3-6-8(10)13(15)16/h3,5-6,14H,2,4H2,1H3 |
InChI Key |
UJPSPXCUUZMIBI-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NC2=C(N1O)C=CC=C2[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nitro-2-propyl-1H-benzimidazol-1-ol typically involves the condensation of o-phenylenediamine with a suitable aldehyde or ketone, followed by nitration and alkylation reactions. One common method includes:
Condensation Reaction: o-Phenylenediamine reacts with propionaldehyde under acidic conditions to form 2-propylbenzimidazole.
Nitration Reaction: The 2-propylbenzimidazole is then nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 4-position.
Alkylation Reaction: The nitrated product is further alkylated to introduce the hydroxyl group at the 1-position.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-Nitro-2-propyl-1H-benzimidazol-1-ol undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to form corresponding oxides.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Substitution: Sodium hydroxide (NaOH), potassium carbonate (K2CO3).
Major Products Formed
Amino Derivatives: Formed by the reduction of the nitro group.
Oxides: Formed by the oxidation of the compound.
Substituted Derivatives: Formed by nucleophilic substitution reactions.
Scientific Research Applications
4-Nitro-2-propyl-1H-benzimidazol-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its potential use in the treatment of various diseases, including cancer and infectious diseases.
Industry: Used in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 4-Nitro-2-propyl-1H-benzimidazol-1-ol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, inhibiting their activity.
Pathways Involved: It can interfere with cellular processes such as DNA replication, protein synthesis, and metabolic pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Benzimidazole derivatives are a versatile class of compounds with applications in pharmaceuticals, materials science, and coordination chemistry. Below, 4-Nitro-2-propyl-1H-benzimidazol-1-ol is compared to structurally related analogs based on substituent effects, spectroscopic properties, and reactivity.
Structural and Substituent Comparisons
| Compound | Substituents | Molecular Weight (g/mol) | Key Functional Groups |
|---|---|---|---|
| This compound | 4-NO₂, 2-propyl, 1-OH | 221.21 | Nitro, hydroxyl, propyl |
| 5-Nitro-1H-benzimidazole | 5-NO₂ | 163.13 | Nitro |
| 2-Methyl-1H-benzimidazole | 2-CH₃ | 132.16 | Methyl |
| 2-Hydroxybenzimidazole | 2-OH | 134.13 | Hydroxyl |
- Electron-Withdrawing vs. Electron-Donating Groups : The nitro group in this compound reduces electron density in the aromatic system compared to 2-methyl or 2-hydroxy derivatives, altering its acidity and binding affinity in coordination complexes .
Spectroscopic Properties
Infrared (IR) and Raman spectroscopy are critical for characterizing benzimidazole derivatives. Key vibrational modes include:
- Nitro Group : Asymmetric stretching (~1520 cm⁻¹) and symmetric stretching (~1350 cm⁻¹) frequencies, consistent with nitro-substituted aromatic systems .
- Hydroxyl Group: A broad O-H stretch (~3200 cm⁻¹) in IR spectra, distinguishing it from non-hydroxylated analogs like 5-nitrobenzimidazole.
- Benzimidazole Core : Ring vibrations (~1600 cm⁻¹) and C-N stretches (~1250 cm⁻¹) are common across all analogs .
Research Findings and Limitations
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
